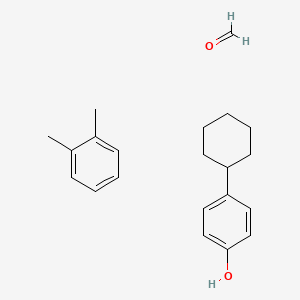![molecular formula C17H18INO2 B14610988 N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide CAS No. 58495-01-5](/img/structure/B14610988.png)
N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide is an organic compound that belongs to the class of benzamides It features a phenyl group substituted with a butan-2-yloxy group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide typically involves the following steps:
Formation of the Butan-2-yloxy Group: This can be achieved by reacting butan-2-ol with a suitable phenol derivative under basic conditions.
Amidation: The final step involves the formation of the benzamide by reacting the iodinated phenol derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The butan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The iodine atom can be reduced to form a deiodinated derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets. The butan-2-yloxy group and iodine atom may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-[(Butan-2-yl)oxy]phenyl}-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-{3-[(Butan-2-yl)oxy]phenyl}-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-{3-[(Butan-2-yl)oxy]phenyl}-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its halogenated analogs.
Eigenschaften
CAS-Nummer |
58495-01-5 |
|---|---|
Molekularformel |
C17H18INO2 |
Molekulargewicht |
395.23 g/mol |
IUPAC-Name |
N-(3-butan-2-yloxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C17H18INO2/c1-3-12(2)21-14-8-6-7-13(11-14)19-17(20)15-9-4-5-10-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
QMABVYBNDNXMIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)






![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

